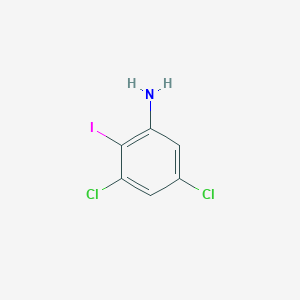

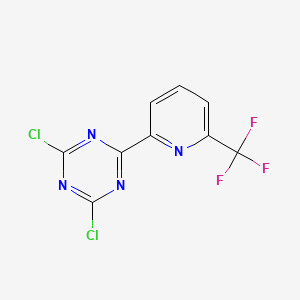

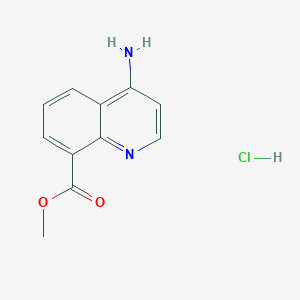

![molecular formula C11H9N3O B3103669 5-(Pyridin-4-YL)-2,3-diazabicyclo[4.2.0]octa-1,5-dien-4-one CAS No. 1447607-59-1](/img/structure/B3103669.png)

5-(Pyridin-4-YL)-2,3-diazabicyclo[4.2.0]octa-1,5-dien-4-one

Descripción general

Descripción

The compound “5-(Pyridin-4-YL)-2,3-diazabicyclo[4.2.0]octa-1,5-dien-4-one” is a complex organic molecule. It is related to the class of compounds known as azabicyclo octa-dienes .

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, a range of tetraaryl-substituted bicyclo[4.2.0]octa-1,5,7-trienes has been prepared using a one-pot procedure starting from terminal aryl alkynes and catalyzed by a rhodium(I) complex . This synthesis proceeds by a reaction sequence involving head-to-tail homocoupling of the terminal alkyne and zipper annulation of the resulting gem-enyne .Molecular Structure Analysis

The molecular structure of “this compound” is likely to be complex due to the presence of multiple rings and functional groups. The exact structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis

The chemical reactions involving “this compound” are likely to be complex and varied, depending on the conditions and reagents used. The compound may undergo reactions typical of other azabicyclo octa-dienes, such as addition, substitution, or rearrangement reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its exact molecular structure. Typical properties to consider would include its melting point, boiling point, solubility, and stability .Aplicaciones Científicas De Investigación

Chemical Transformations and Reactions

Rearrangements and Synthesis : Compounds similar to the one have been studied for their rearrangement under mild conditions to form complex molecules. For instance, "Umlagerungen von 2,5-diarylsubstituierten dicyano[7,7-dimethyl-3,4-diazabicyclo[4.1.0]hept-2,4-dien-3-ium-3-yl]methaniden 3" discusses the transformation of related compounds in protic solvents, highlighting their potential in synthetic organic chemistry (Riebel et al., 1996).

Cycloaddition Reactions : Research on "Domino reactions of amidines with methyl 2-chloro-2-cyclopropylideneacetate" showcases efficient synthesis techniques for cyclobutene-annelated pyrimidinones, demonstrating the utility of similar compounds in constructing complex cyclic structures (Nötzel et al., 2002).

Catalysis and Material Science

- Ionic Liquids and Catalysis : The use of diazabicyclo octanes as catalysts or components in ionic liquids for the synthesis of organic compounds. For example, "DABCO-based ionic liquids: green and recyclable catalysts for the synthesis of barbituric and thiobarbituric acid derivatives in aqueous media" explores the catalytic applications of diazabicyclo[2.2.2]octane derivatives in organic synthesis, indicating potential research applications for similar compounds (Seyyedi et al., 2016).

Analytical and Physical Chemistry

- Vaporization Enthalpies : Studies such as "The vaporization enthalpies of 2- and 4-(N,N-dimethylamino)pyridine" measure physical properties of heterocyclic compounds, providing insights into their thermodynamic behavior and potential applications in materials science (Lipkind et al., 2011).

Safety and Hazards

Direcciones Futuras

The future directions for research on “5-(Pyridin-4-YL)-2,3-diazabicyclo[4.2.0]octa-1,5-dien-4-one” could include further exploration of its synthesis, reactions, and potential applications. Given the reported antimicrobial and anticancer activities of related compounds, it may be of interest to investigate these properties for “this compound” as well .

Mecanismo De Acción

Target of Action

Similar compounds have been found to interact with various cellular targets, including β-tubulin .

Mode of Action

It’s known that similar compounds can inhibit β-tubulin, a protein involved in cell division . This suggests that 5-(Pyridin-4-YL)-2,3-diazabicyclo[4.2.0]octa-1,5-dien-4-one might interact with its targets to disrupt normal cellular processes.

Result of Action

Similar compounds have demonstrated antimicrobial and anticancer activities, suggesting that this compound may have similar effects .

Propiedades

IUPAC Name |

5-pyridin-4-yl-2,3-diazabicyclo[4.2.0]octa-1,5-dien-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O/c15-11-10(7-3-5-12-6-4-7)8-1-2-9(8)13-14-11/h3-6H,1-2H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKCQMDNEVRIZLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=NNC(=O)C(=C21)C3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10857345 | |

| Record name | 5-(Pyridin-4-yl)-2,3-diazabicyclo[4.2.0]octa-1,5-dien-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10857345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1447607-59-1 | |

| Record name | 5-(Pyridin-4-yl)-2,3-diazabicyclo[4.2.0]octa-1,5-dien-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10857345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

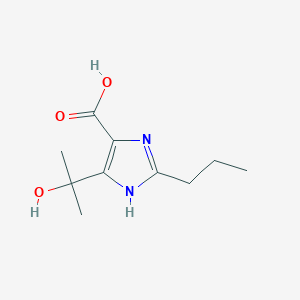

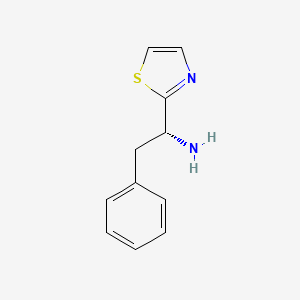

![(1s,3s,4s,5s)-Rel-2-boc-5-hydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B3103633.png)

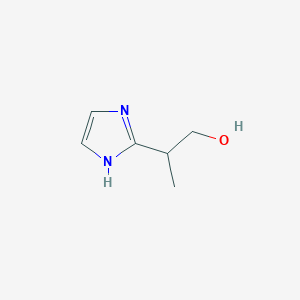

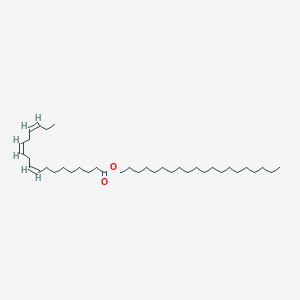

![5-[(Z)-(4-oxo-4H-chromen-3-yl)methylidene]-2-thioxo-1,3-thiazolan-4-one](/img/structure/B3103642.png)

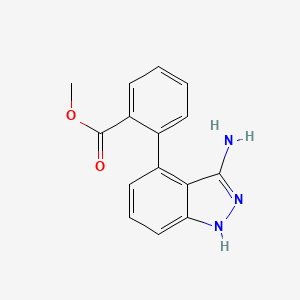

![(2R)-2-amino-2-[4-(trifluoromethyl)phenyl]acetic acid](/img/structure/B3103698.png)